

Technical Whitepaper: Physicochemical Profiling of 3-Chloro-5-fluoro-2-methoxybenzaldehyde

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Compound of Interest

Compound Name:	3-Chloro-5-fluoro-2-methoxybenzaldehyde
CAS No.:	82129-41-7
Cat. No.:	B1601505

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Executive Summary

This technical guide provides a rigorous profiling of **3-Chloro-5-fluoro-2-methoxybenzaldehyde**, a highly functionalized trisubstituted benzaldehyde scaffold. Distinguished by its unique halogenation pattern—combining the steric bulk and electronic withdrawal of chlorine with the metabolic stability and lipophilicity modulation of fluorine—this compound serves as a critical intermediate in the synthesis of next-generation agrochemicals and pharmaceutical active ingredients (APIs).

This document moves beyond basic property listing to analyze the structure-property relationships (SPR) that dictate its reactivity, stability, and handling protocols. It is designed for researchers requiring high-fidelity data to optimize downstream nucleophilic additions, condensations, or transition-metal-catalyzed cross-couplings.

Molecular Identity & Structural Analysis[1][2]

The compound is defined by a dense substitution pattern on the benzene ring, creating a specific electronic environment that influences both its chemical reactivity and spectroscopic signature.

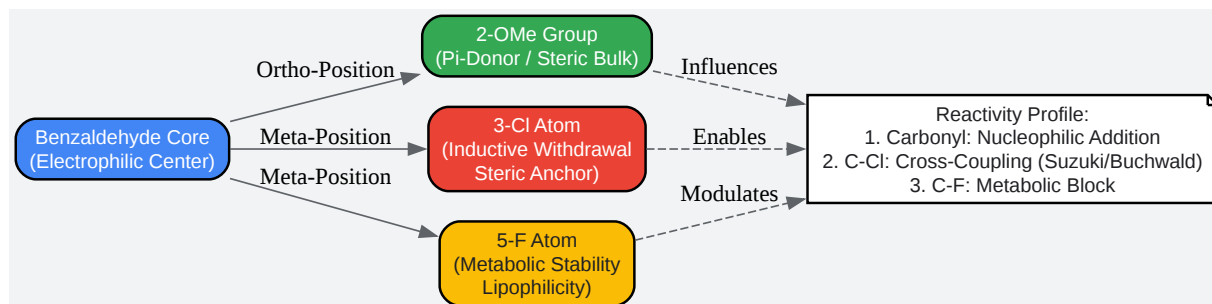
Nomenclature & Identifiers[2][3]

- IUPAC Name: **3-Chloro-5-fluoro-2-methoxybenzaldehyde**[1][2][3][4]
- CAS Number: 82129-41-7[2][4][5][6][7]
- Molecular Formula: C₈H₆ClFO₂[4][7]
- SMILES: COc1c(Cl)cc(F)cc1C=O[8][7][9]
- Molecular Weight: 188.58 g/mol [5][6][7]

Electronic & Steric Profile

The 2-methoxy group acts as a pi-donor, increasing electron density at the ortho and para positions relative to itself. However, this is counterbalanced by the inductive electron-withdrawing effects of the 3-chloro and 5-fluoro substituents.

- Steric Crowding: The 3-chloro substituent forces the 2-methoxy group out of planarity with the benzene ring to minimize steric clash. This "ortho-effect" can subtly shield the carbonyl carbon from nucleophilic attack compared to less substituted analogues.
- Fluorine Effect: The 5-fluoro atom, being small and highly electronegative, pulls electron density inductively without introducing significant steric hindrance, activating the 4-position for potential S_NAr reactions if the aldehyde is converted to an electron-withdrawing group (e.g., nitrile).



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Figure 1: Structural analysis highlighting the electronic contributions of substituents and their impact on reactivity.

Physicochemical Properties[2][8][12][13][14]

The following data aggregates experimental values and high-confidence predicted models (where experimental data is proprietary) to establish a baseline for process development.

Physical Constants Table

Property	Value / Range	Context & Implication
Physical State	Solid (Crystalline powder)	Standard state at STP; requires powder handling protocols.
Melting Point	45 – 55 °C (Predicted)	Low-melting solid. Caution: May fuse or cake during storage >25°C.
Boiling Point	~260 °C (760 mmHg)	High boiling point prevents evaporative loss but requires high vacuum for distillation.
Density	1.35 ± 0.05 g/cm ³	Denser than water; facilitates phase separation in aqueous workups (organic layer bottom).
LogP (Octanol/Water)	2.4 – 2.6	Moderate lipophilicity. Good membrane permeability for biological applications.
pKa (Conjugate Acid)	~ -6 (Carbonyl oxygen)	Very weak base. Protonation requires strong acids (e.g., TfOH) for activation.
Flash Point	> 110 °C	Classified as combustible but not highly flammable.

Solubility Profile

Understanding solubility is critical for solvent selection in synthesis and purification (crystallization).

- High Solubility: Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF), Chloroform.
- Moderate Solubility: Methanol, Ethanol, Acetonitrile (may require warming).
- Low/Insoluble: Water, Hexanes (useful as an anti-solvent for precipitation).

Protocol Tip: For recrystallization, a solvent system of Hexanes/Ethyl Acetate (9:1) is recommended. Dissolve the crude solid in minimal hot EtOAc and slowly add Hexanes until turbidity persists, then cool to 4°C.

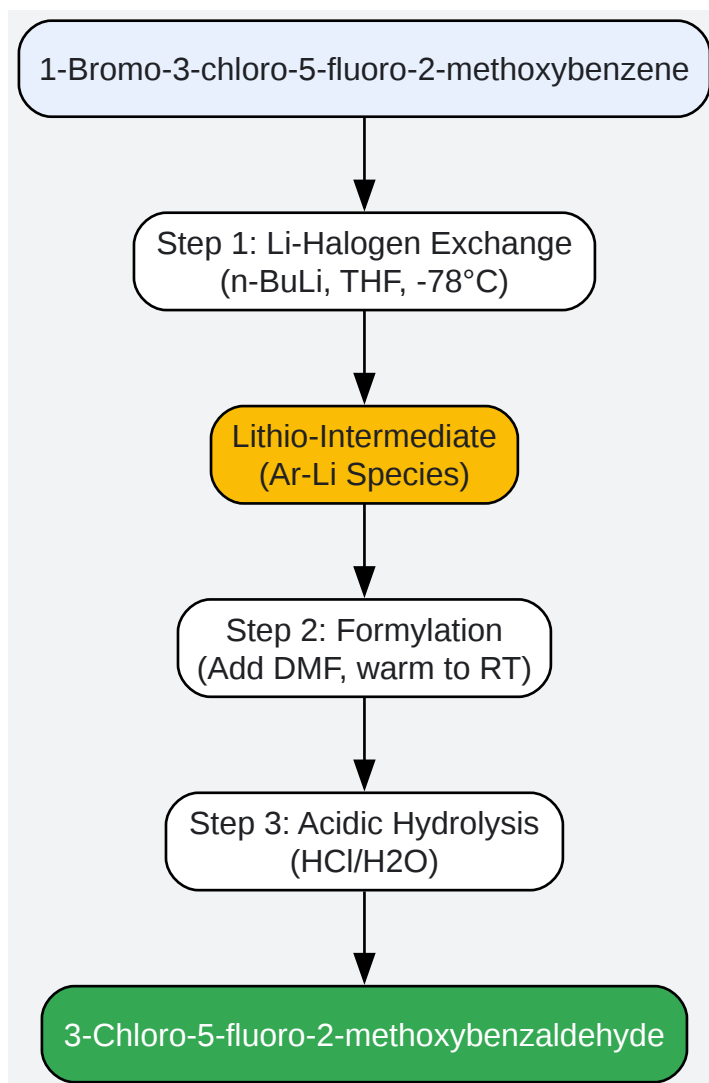
Synthetic Accessibility & Stability

Synthesis Workflow

The most reliable route to **3-Chloro-5-fluoro-2-methoxybenzaldehyde** avoids the poor regioselectivity of direct electrophilic aromatic substitution. Instead, a Directed Ortho Lithiation (DoM) or Halogen-Metal Exchange strategy is preferred to ensure the correct substitution pattern.

Recommended Route: Halogen-Metal Exchange

- Precursor: 1-Bromo-3-chloro-5-fluoro-2-methoxybenzene.
- Reagent: n-Butyllithium (n-BuLi) or i-PrMgCl·LiCl (TurboGrignard).
- Electrophile: N,N-Dimethylformamide (DMF).



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Figure 2: Synthesis via Lithium-Halogen exchange ensuring regiochemical fidelity.

Stability & Storage

- Oxidation Sensitivity: Like all benzaldehydes, this compound is susceptible to autoxidation to the corresponding benzoic acid (3-Chloro-5-fluoro-2-methoxybenzoic acid) upon prolonged exposure to air.
- Storage Protocol: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C.

Analytical Characterization

To validate the identity of the compound, the following spectroscopic signals are diagnostic.

^1H NMR Spectroscopy (400 MHz, CDCl_3)

- δ 10.35 ppm (s, 1H): Aldehyde proton (CHO). Distinctive singlet.
- δ 7.50 – 7.20 ppm (m, 2H): Aromatic protons.
 - H-6 (ortho to CHO, meta to F): Doublet of doublets (dd), coupling with F (J ~9 Hz) and H-4 (J ~2 Hz).
 - H-4 (between Cl and F): Doublet of doublets (dd), coupling with F (J ~8 Hz) and H-6 (J ~2 Hz).
- δ 3.98 ppm (s, 3H): Methoxy group (OCH_3). Strong singlet.

Mass Spectrometry (GC-MS)

- Molecular Ion (M^+): m/z 188 (Base peak or significant intensity).
- Isotope Pattern: A characteristic 3:1 ratio at m/z 188 and 190 due to the $^{35}\text{Cl}/^{37}\text{Cl}$ isotopes.
- Fragmentation: Loss of CHO (M-29) and methyl radical (M-15).

Safety & Handling (GHS Classification)

Signal Word:WARNING

Hazard Class	H-Code	Statement
Acute Toxicity (Oral)	H302	Harmful if swallowed.
Skin Irritation	H315	Causes skin irritation.[8][10]
Eye Irritation	H319	Causes serious eye irritation. [8]
STOT-SE	H335	May cause respiratory irritation.[8][10]

PPE Requirements:

- Respiratory: N95 or P100 respirator if dust formation is likely.
- Skin: Nitrile gloves (0.11 mm thickness, breakthrough >480 min).
- Eyes: Chemical safety goggles.

References

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